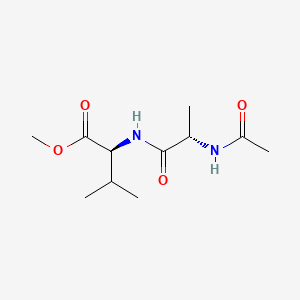

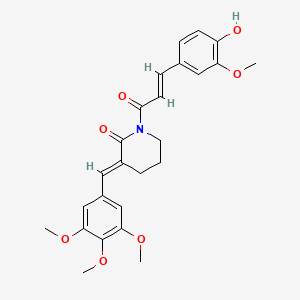

![molecular formula C24H23N3O2 B10855002 3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)

3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SRI-37240 is a small molecule known for its ability to induce translational readthrough of cystic fibrosis transmembrane conductance regulator nonsense mutations by depleting eukaryotic release factor 1. This compound has shown promise in restoring the function of cystic fibrosis transmembrane conductance regulator in cells affected by premature termination codons, which are associated with cystic fibrosis .

Preparation Methods

The synthesis of SRI-37240 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds .

Chemical Reactions Analysis

SRI-37240 primarily undergoes reactions that involve the inhibition of premature termination codons. It alters cellular translation termination at premature termination codons in human embryonic kidney 293T cells. When combined with G418, SRI-37240 can restore cystic fibrosis transmembrane conductance regulator function in primary bronchial epithelial cells . The major products formed from these reactions include the full-length, fully glycosylated form of cystic fibrosis transmembrane conductance regulator protein and the unprocessed, immature form of full-length cystic fibrosis transmembrane conductance regulator protein .

Scientific Research Applications

SRI-37240 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of translational readthrough and nonsense-mediated messenger RNA decay. In biology, it is employed to investigate the cellular processes involved in protein synthesis and degradation. In medicine, SRI-37240 is being explored as a potential therapeutic agent for diseases caused by nonsense mutations, such as cystic fibrosis. In industry, it is used in the development of new drugs and therapies targeting genetic disorders .

Mechanism of Action

The mechanism of action of SRI-37240 involves the inhibition of translation termination at premature termination codons. This compound induces a prolonged pause at stop codons and suppresses premature termination codons by reducing the abundance of eukaryotic release factor 1. This allows the ribosome to continue protein synthesis, resulting in the production of full-length proteins. SRI-37240 also increases the global densities of ribosomes at normal stop codons without affecting the densities of ribosomes in the 3-untranslated regions .

Comparison with Similar Compounds

SRI-37240 is unique in its ability to induce translational readthrough of cystic fibrosis transmembrane conductance regulator nonsense mutations by depleting eukaryotic release factor 1. Similar compounds include SRI-41315, which is a more potent derivative of SRI-37240. Both compounds induce a prolonged pause at stop codons and suppress premature termination codons associated with cystic fibrosis in immortalized and primary human bronchial epithelial cells .

Properties

Molecular Formula |

C24H23N3O2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5-dione |

InChI |

InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3 |

InChI Key |

VMNOIZKDWKJSPW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4CCCCC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

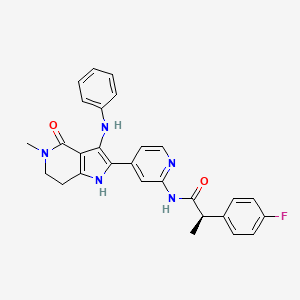

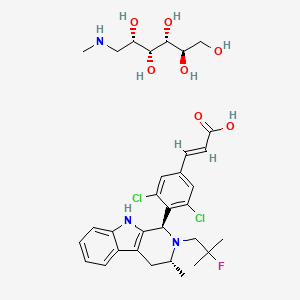

![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)

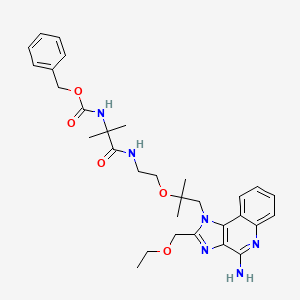

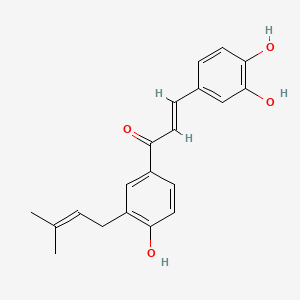

![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)

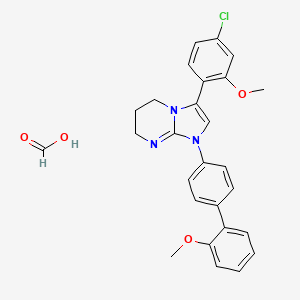

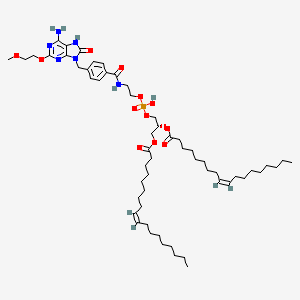

![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)

![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)

![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)

![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)